2-methyl-4H-thiazolo[5,4-d]pyrimidine-5,7-dione
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Overview
Description
2-methyl-4H-thiazolo[5,4-d]pyrimidine-5,7-dione is a heterocyclic compound that features a fused thiazole and pyrimidine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-methyl-4H-thiazolo[5,4-d]pyrimidine-5,7-dione typically involves the reaction of 2-aminothiole with suitable arylacetylchlorides at high temperatures . The reaction conditions often include the use of solvents such as acetonitrile and bases like potassium carbonate to facilitate the reaction .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions: 2-methyl-4H-thiazolo[5,4-d]pyrimidine-5,7-dione undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound with different functional groups.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various halides for substitution reactions .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the thiazole or pyrimidine rings .
Scientific Research Applications
2-methyl-4H-thiazolo[5,4-d]pyrimidine-5,7-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential in biological studies, particularly in the development of new drugs.
Medicine: It has been evaluated for its anticancer properties and its ability to inhibit certain enzymes.
Industry: The compound is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-methyl-4H-thiazolo[5,4-d]pyrimidine-5,7-dione involves its interaction with specific molecular targets. For instance, it has been shown to inhibit topoisomerase I, an enzyme involved in DNA replication, thereby exhibiting anticancer activity . The compound’s structure allows it to bind effectively to the enzyme’s active site, disrupting its function and leading to the inhibition of cancer cell proliferation .
Comparison with Similar Compounds
- Thiazolo[4,5-d]pyrimidine derivatives
- Pyrano[2,3-d]thiazole derivatives
- Thiazolo[5,4-b]pyridine derivatives
Uniqueness: 2-methyl-4H-thiazolo[5,4-d]pyrimidine-5,7-dione is unique due to its specific substitution pattern and the presence of both thiazole and pyrimidine rings. This unique structure contributes to its distinct chemical reactivity and biological activity compared to other similar compounds .
Properties
CAS No. |
5021-52-3 |
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Molecular Formula |
C6H5N3O2S |
Molecular Weight |
183.19 g/mol |
IUPAC Name |
2-methyl-4H-[1,3]thiazolo[5,4-d]pyrimidine-5,7-dione |
InChI |
InChI=1S/C6H5N3O2S/c1-2-7-3-4(10)8-6(11)9-5(3)12-2/h1H3,(H2,8,9,10,11) |
InChI Key |
QWMHGTYYVXPHSF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(S1)NC(=O)NC2=O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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